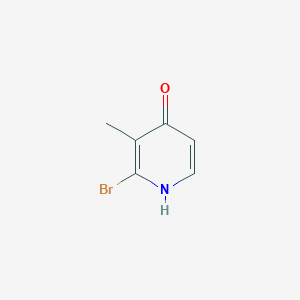
2-Bromo-3-methylpyridin-4-ol
Übersicht
Beschreibung
2-Bromo-3-methylpyridin-4-ol is a chemical compound with the CAS Number: 1227571-09-6 . It has a molecular weight of 188.02 . The IUPAC name for this compound is 2-bromo-3-methyl-4-pyridinol .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-methylpyridin-4-ol is 1S/C6H6BrNO/c1-4-5(9)2-3-8-6(4)7/h2-3H,1H3,(H,8,9) . This indicates that the compound has a pyridinol ring with bromine and methyl substituents.Physical And Chemical Properties Analysis
2-Bromo-3-methylpyridin-4-ol is a powder and it is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Protein Modification and Biological Activity
- Protein Inactivation Mechanisms : A study investigated the inactivation mechanism of dimethylarginine dimethylaminohydrolase (DDAH) by 4-halopyridines, highlighting the potential of the 4-halopyridine motif for broader application in selective covalent protein modification. The work provides insights into enhancing reactivity through pyridinium formation for targeted protein interactions (Johnson et al., 2011).
Organic Synthesis and Catalysis
- Novel Pyridine Derivatives Synthesis : Research on the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine demonstrated a method to synthesize a series of novel pyridine derivatives. This study also explored the quantum mechanical aspects and biological activities of these derivatives, revealing their potential as chiral dopants for liquid crystals and their bioactivity against thrombolytic and bacterial targets (Ahmad et al., 2017).
- Transition Metal Complex Catalysis : The use of terpyridines and their transition metal complexes in organometallic catalysis for a range of reactions, from artificial photosynthesis to polymerization, showcases the versatility of pyridine derivatives in facilitating biochemical and organic transformations (Winter et al., 2011).
Supramolecular Chemistry and Material Science
- Supramolecular Metal Complexes for Photocatalytic CO2 Reduction : A study on the architecture of supramolecular metal complexes, involving Ru(II)-Re(I) binuclear complexes and a tetranuclear complex, highlights their application in photocatalytic CO2 reduction. This research emphasizes the role of structural design in enhancing photocatalytic activities and expanding the absorption into the visible region, contributing to advancements in sustainable energy and materials chemistry (Gholamkhass et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-3-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-5(9)2-3-8-6(4)7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLGOXJFPYCJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylpyridin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



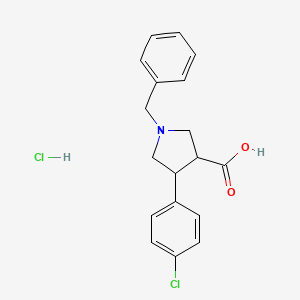

![4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524613.png)
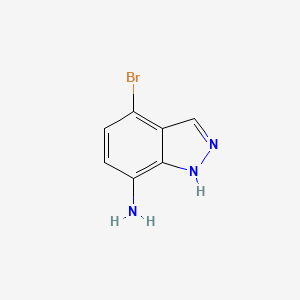
![6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524615.png)
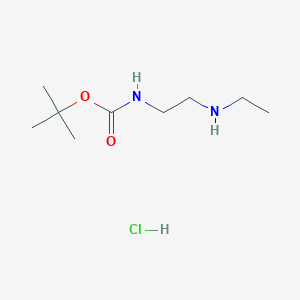
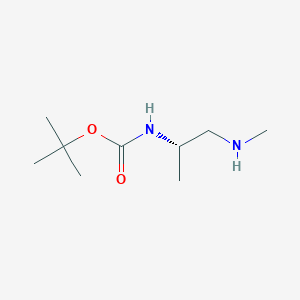



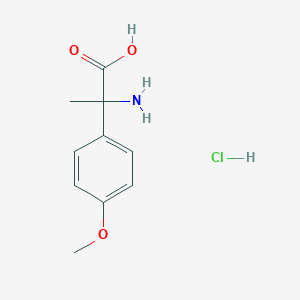
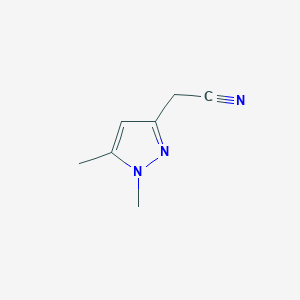
![tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate](/img/structure/B1524631.png)
